molecular formula CH3GeO B14399191 Germylcarbinol

Germylcarbinol

Cat. No.: B14399191
M. Wt: 103.66 g/mol
InChI Key: ZVVQMTSANOSOJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Germylmethanol can be synthesized through several methods. One common approach involves the reaction of germane (GeH4) with formaldehyde (CH2O) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the Ge-C bond. The reaction can be represented as follows:

GeH4+CH2OGeH3CH2OH\text{GeH}_4 + \text{CH}_2\text{O} \rightarrow \text{GeH}_3\text{CH}_2\text{OH} GeH4​+CH2​O→GeH3​CH2​OH

Industrial Production Methods: Industrial production of germylmethanol may involve the use of high-pressure reactors and specialized catalysts to achieve high yields. The process often requires stringent control of temperature and pressure to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Germylmethanol undergoes various chemical reactions, including:

    Oxidation: Germylmethanol can be oxidized to form germylformaldehyde (GeH3CHO) or germylformic acid (GeH3COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of germylmethanol can lead to the formation of germane (GeH4) using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Germylmethanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Germylformaldehyde (GeH3CHO), germylformic acid (GeH3COOH)

    Reduction: Germane (GeH4)

    Substitution: Germylchloride (GeH3CH2Cl)

Scientific Research Applications

Germylmethanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Germylmethanol has been investigated for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of germylmethanol, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: In the industrial sector, germylmethanol is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of germylmethanol involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The exact molecular targets and pathways involved are still under investigation, but it is believed that germylmethanol can modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Germylmethanol can be compared with other similar compounds, such as:

    Methanol (CH3OH): Unlike germylmethanol, methanol does not contain a germanium atom. Methanol is widely used as a solvent and fuel, but it lacks the unique properties imparted by the germanium atom.

    Silicon-based Alcohols (e.g., Silanol, SiH3CH2OH): Silicon-based alcohols share some similarities with germylmethanol, but the presence of silicon instead of germanium results in different chemical reactivity and applications.

    Tin-based Alcohols (e.g., Stannylmethanol, SnH3CH2OH): Tin-based alcohols are another class of organometallic compounds. They exhibit different reactivity patterns compared to germylmethanol due to the presence of tin.

Uniqueness of Germylmethanol: Germylmethanol’s uniqueness lies in the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it valuable in applications where specific reactivity and properties are required, such as in the synthesis of advanced materials and in biological research.

Properties

Molecular Formula

CH3GeO

Molecular Weight

103.66 g/mol

InChI

InChI=1S/CH3GeO/c2-1-3/h3H,1H2

InChI Key

ZVVQMTSANOSOJB-UHFFFAOYSA-N

Canonical SMILES

C(O)[Ge]

Origin of Product

United States

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